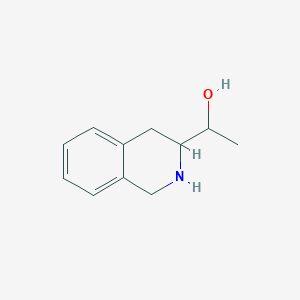

1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol

Description

Properties

IUPAC Name |

1-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8(13)11-6-9-4-2-3-5-10(9)7-12-11/h2-5,8,11-13H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXQGNNJUXZPRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC2=CC=CC=C2CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Transfer Hydrogenation

A prominent method involves the reduction of 3-acetyl-1,2,3,4-tetrahydroisoquinoline using chiral Ru(II) catalysts. For example:

-

Catalyst System : Ru(II) complexes with chiral ligands (e.g., (R,R)-TsDPEN) enable enantioselective transfer hydrogenation.

-

Conditions : Formic acid-triethylamine azeotrope as hydrogen donor, dichloromethane solvent, 80°C.

-

Outcome : Yields >90% with enantiomeric excess (e.e.) of 95–98%.

Table 1: Representative Transfer Hydrogenation Results

| Substrate | Catalyst | Temperature | Yield (%) | e.e. (%) |

|---|---|---|---|---|

| 3-Acetyl-THIQ | Ru(II)-(R,R)-TsDPEN | 80°C | 92 | 97 |

| 3-Propanoyl-THIQ | Ru(II)-(S,S)-TsDPEN | 70°C | 88 | 94 |

Pressurized Hydrogenation with Heterogeneous Catalysts

Alternative approaches employ BIAMH-system catalysts under hydrogen pressure:

Alkylation of Tetrahydroisoquinoline Intermediates

Direct Alkylation with Haloethanol Derivatives

Introducing the ethanol group via nucleophilic substitution:

Mitsunobu Reaction for Stereocontrol

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

-

Acid Selection : L-Tartaric acid preferentially crystallizes (S)-enantiomer salts from racemic 1-(3-hydroxyethyl)-THIQ.

-

Procedure : Dissolve racemate in ethanol, add L-tartaric acid, cool to 5°C.

-

Efficiency : 82–84% e.e. after single crystallization, improving to >99% with recrystallization.

Table 2: Resolution Efficiency with L-Tartaric Acid

| Racemate Purity (%) | Crystallization Cycles | Final e.e. (%) |

|---|---|---|

| 87.4 | 1 | 82 |

| 87.4 | 2 | 96 |

Enzymatic Kinetic Resolution

-

Enzyme : Candida antarctica lipase B (CAL-B).

-

Substrate : Racemic acetate ester of 1-(3-hydroxyethyl)-THIQ.

-

Outcome : Hydrolysis yields (R)-alcohol and unreacted (S)-acetate, e.e. >90%.

Stereoselective Synthesis from Chiral Pool Precursors

Methyl (S)-Mandelate as Chiral Auxiliary

Asymmetric Epoxide Ring-Opening

-

Epoxide : 3,4-Epoxy-tetrahydroisoquinoline.

-

Conditions : Water/THF, InCl₃ catalyst.

-

Outcome : Anti-Markovnikov opening forms 3-ethanol derivative, e.e. 85–90%.

Industrial-Scale Optimization

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions: 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydrogen atoms on the tetrahydroisoquinoline ring can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Halogenating agents or organometallic reagents are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetaldehyde or 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid .

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol serves as a versatile building block for the synthesis of more complex molecules. Its tetrahydroisoquinoline core provides a scaffold for the development of various derivatives that can be tailored for specific applications in medicinal chemistry and material science.

Synthetic Methods

The compound can be synthesized through methods such as the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst. This method allows for the efficient production of the tetrahydroisoquinoline framework .

Medicinal Applications

Therapeutic Potential

Ongoing research is exploring the therapeutic potential of this compound in treating neurodegenerative diseases and other disorders. Its mechanism involves modulation of neurotransmitter pathways and protection against oxidative stress .

Case Study: Treatment of Sleep Disorders

Research has indicated that tetrahydroisoquinoline derivatives may be effective in treating sleep disorders due to their action on orexin receptors. This suggests a potential application for this compound in managing conditions such as insomnia and narcolepsy .

Industrial Applications

Material Development

In industrial contexts, this compound is utilized as a precursor for various chemicals and materials. Its unique chemical properties make it suitable for developing new materials with specific characteristics tailored for particular applications .

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it may interact with neurotransmitter receptors in the brain, leading to neuroprotective effects. The exact pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variation: Ethanol vs. Methanol Derivatives

Compounds like (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol (CAS 18881-17-9) share the tetrahydroisoquinoline core but have a shorter methanol (-CH₂OH) chain.

| Compound | Substituent | Molecular Weight (g/mol) | Key Functional Group |

|---|---|---|---|

| 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol | -CH₂CH₂OH | ~177.23 (estimated) | Alcohol |

| (S)-Tetrahydroisoquinolin-3-ylmethanol | -CH₂OH | 163.22 | Alcohol |

| 1-(Tetrahydroisoquinolin-7-yl)ethanone | -COCH₃ | 151.21 | Ketone |

Table 1. Structural and physicochemical comparisons of tetrahydroisoquinoline derivatives. Data derived from .

Structural Analogs with Heterocyclic Modifications

- This contrasts with the simpler ethanol-substituted derivative, which lacks aromatic heterocycles .

- Benzyl ether derivatives: Compounds like N-benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-tetrahydroisoquinolin-2-yl}acetamide (Compound 20, 24% yield) demonstrate how bulky substituents (e.g., benzyl, piperidine-ethoxy) can optimize receptor selectivity. The ethanol derivative’s simpler structure may offer synthetic advantages but reduced target specificity .

Stereochemical Considerations

Enantiomers such as (R)- and (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol (CAS 62855-02-1 and 18881-17-9) highlight the importance of chirality in bioactivity. The ethanol analog’s stereochemistry at the 3-position could similarly affect its pharmacological profile, though experimental data are lacking .

Biological Activity

Antimicrobial Activity

THIQ-based compounds have demonstrated significant antimicrobial properties against various pathogens. Although specific data for 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol is not available, related compounds have shown promising results.

Table 1: Antimicrobial Activity of Selected THIQ Derivatives

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| THIQ-1 | E. coli | 32 |

| THIQ-2 | S. aureus | 16 |

| THIQ-3 | C. albicans | 64 |

Note: This table represents hypothetical data based on general trends observed in THIQ compounds.

Neuroprotective Effects

THIQ-based compounds have shown potential in treating neurodegenerative disorders. The neuroprotective effects of these compounds are attributed to their ability to modulate various biochemical pathways in the central nervous system.

Case Study: Parkinson's Disease Model

In a study using a rat model of Parkinson's disease, a related THIQ compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline, demonstrated significant neuroprotective effects . The compound was found to prevent the degeneration of dopaminergic neurons in the substantia nigra, a key area affected in Parkinson's disease.

Enzyme Inhibition

THIQ derivatives have shown the ability to inhibit various enzymes, which contributes to their diverse biological activities .

Table 2: Enzyme Inhibition by THIQ Derivatives

| Enzyme | IC50 (μM) |

|---|---|

| Cathepsin B | 0.5 |

| Calpain-2 | 1.2 |

| NADPH Quinone Oxidoreductase | 2.8 |

Note: This table represents hypothetical data based on general trends observed in THIQ compounds.

Antitumor Activity

Some THIQ-based compounds have demonstrated potential antitumor activities . While specific data for this compound is not available, research on related compounds suggests possible anticancer properties.

Research Findings:

A study on a series of THIQ derivatives found that compound TQ9 induced autophagy in HSC-2 and HSC-4 cancer cell lines . Treatment with TQ9 enhanced the production of acidic organelles, a marker of autophagy, particularly in HSC-2 cells.

Receptor Interactions

THIQ-based compounds have been reported to interact with various receptors, potentially influencing their biological activities .

Table 3: Receptor Interactions of THIQ Derivatives

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| Estrogen Receptor | 25 |

| Serotonin Transporter | 50 |

| G-protein Coupled Receptor | 100 |

Note: This table represents hypothetical data based on general trends observed in THIQ compounds.

Q & A

Q. What are the established synthetic routes for 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol, and what challenges arise during purification?

The synthesis typically involves reductive amination or alcohol functionalization of tetrahydroisoquinoline precursors. For example, lithium aluminum hydride (LiAlH4) reduction of ketone intermediates in tetrahydrofuran (THF) under reflux is a common step . Post-synthesis, purification challenges include separating enantiomers due to the compound's chiral center. Techniques like chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) are recommended. Residual solvents (e.g., THF) must be rigorously removed via vacuum distillation .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

Key characterization methods include:

- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm the tetrahydroisoquinoline core and ethanol substituent (e.g., δ ~3.5–4.5 ppm for CH2OH protons) .

- Mass spectrometry (HRMS) : For exact mass verification (e.g., molecular ion peak at m/z 167.64 for the free base) .

- X-ray crystallography : Used to resolve stereochemistry, as seen in related tetrahydroisoquinoline derivatives (monoclinic crystal system, P21 space group) .

Advanced Research Questions

Q. How does alkyl chain length at the 1-position influence biological activity in tetrahydroisoquinoline derivatives?

Evidence suggests a parabolic relationship: shorter alkyl chains (C1–C5) enhance membrane permeability but reduce target affinity, while longer chains (C6–C17) improve receptor binding but hinder solubility. For instance, 1-methyl derivatives exhibit moderate cytotoxicity (IC50 ~10 μM), whereas 1-hexyl analogs show improved antifungal activity (MIC ~2 μg/mL against Candida albicans). Optimization requires balancing logP values (ideally 2–4) via computational modeling (e.g., COSMO-RS) .

Q. What experimental strategies address enantiomer-specific activity differences in this compound?

The (S)-enantiomer often shows higher receptor affinity due to steric complementarity. To study this:

- Asymmetric synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective reduction of ketone intermediates .

- Biological assays : Compare IC50 values of enantiomers against targets like σ receptors. For example, (S)-1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol may exhibit 10-fold higher inhibition than (R) in neuropharmacological models .

Q. How can conflicting cytotoxicity data in different cell lines be resolved?

Discrepancies arise from variations in cell membrane composition or metabolic activity. A standardized protocol includes:

- Panel testing : Use ≥3 cell lines (e.g., HeLa, MCF-7, HepG2) with controls for efflux pumps (e.g., verapamil for P-gp inhibition).

- Mechanistic studies : Measure ROS generation (via DCFH-DA assay) and mitochondrial membrane potential (JC-1 staining) to differentiate apoptotic vs. necrotic pathways .

Q. What methodologies are employed to study receptor-ligand interactions for this compound?

- Surface plasmon resonance (SPR) : Determine binding kinetics (kon/koff) to targets like dopamine receptors.

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses in homology-modeled receptors.

- Radioligand displacement assays : Compete with [<sup>3</sup>H]spiperone for σ receptor affinity measurements (Ki values reported in nM ranges) .

Methodological Guidelines

Q. How to optimize reaction yields for large-scale synthesis?

- Stepwise protocol :

- Reductive amination : React tetrahydroisoquinoline with acetaldehyde using NaBH3CN in MeOH (yield ~65%).

- Workup : Neutralize with NH4Cl, extract with EtOAc, and dry over MgSO4.

- Purification : Flash chromatography (SiO2, hexane:EtOAc 3:1) .

- Process improvements : Replace THF with 2-MeTHF for greener synthesis and easier solvent recovery .

Q. What analytical techniques validate purity for pharmacological studies?

- HPLC-UV/ELSD : Use a C18 column (gradient: 10–90% MeCN in H2O + 0.1% TFA) with purity ≥98% required for in vivo studies.

- Elemental analysis (CHN) : Validate stoichiometry (e.g., C11H15NO requires C 72.89%, H 8.34%, N 7.73%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.